molecular formula C17H12F4N4O3 B13360955 N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13360955
M. Wt: 396.30 g/mol
InChI Key: JUJOWPRDHXNICO-UHFFFAOYSA-N
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Description

N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of two difluoromethoxyphenyl groups attached to a triazole ring, which is further connected to a carboxamide group

Preparation Methods

The synthesis of N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves the use of “click chemistry,” a powerful and versatile synthetic technique that allows for the efficient formation of triazole rings. The synthetic route generally starts with the preparation of the difluoromethoxyphenyl azide and the corresponding alkyne. These two components are then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring.

Chemical Reactions Analysis

N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, in the cell. These interactions can lead to the inhibition of certain biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

Properties

Molecular Formula

C17H12F4N4O3

Molecular Weight

396.30 g/mol

IUPAC Name

N,1-bis[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12F4N4O3/c18-16(19)27-12-5-1-10(2-6-12)23-15(26)14-22-9-25(24-14)11-3-7-13(8-4-11)28-17(20)21/h1-9,16-17H,(H,23,26)

InChI Key

JUJOWPRDHXNICO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)OC(F)F

Origin of Product

United States

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